molecular formula C11H9Cl2F3O3 B12444092 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Cat. No.: B12444092
M. Wt: 317.08 g/mol
InChI Key: PFCGXFCUNLUZBD-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 3,4-dichlorophenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
  • 3,4-Dichlorophenylacetic acid
  • Trifluoroacetic acid

Uniqueness

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H9Cl2F3O3

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C11H9Cl2F3O3/c1-2-19-9(17)10(18,11(14,15)16)6-3-4-7(12)8(13)5-6/h3-5,18H,2H2,1H3

InChI Key

PFCGXFCUNLUZBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(F)(F)F)O

Origin of Product

United States

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